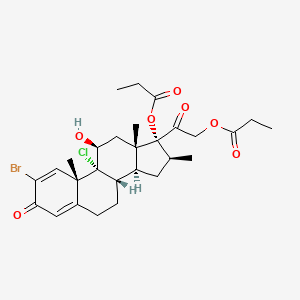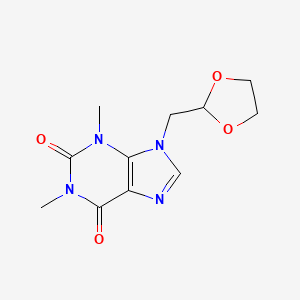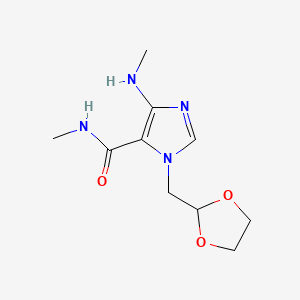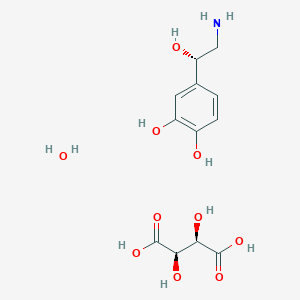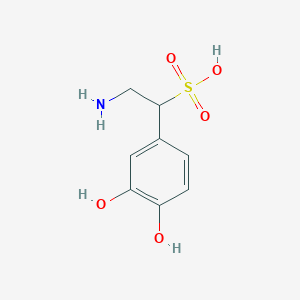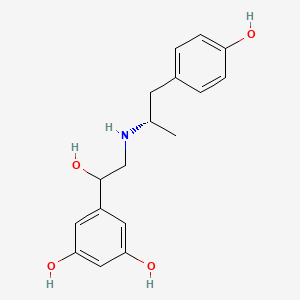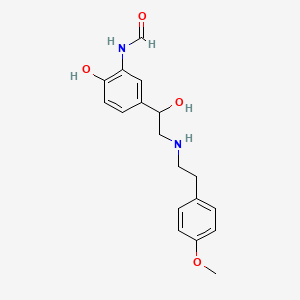![molecular formula C24H19N3O3 B602173 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carbonsäure CAS No. 632322-61-3](/img/structure/B602173.png)
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Material: 2-ethoxybenzimidazole.
Reaction: N-alkylation with the biphenyl intermediate.
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), and controlled temperature.
Carboxylation:
Starting Material: The N-alkylated product.
Reaction: Carboxylation using carbon dioxide.
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., water), and pressure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives of the benzimidazole or biphenyl moieties.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Solvent (e.g., ether), ambient or elevated temperature.
Products: Reduced forms of the cyano group or other reducible functionalities.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), and heat.
Products: Substituted derivatives at the benzimidazole or biphenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium.
Nucleophiles: Amines, thiols.
Solvents: Toluene, dimethylformamide, ether, ethanol.
Bases: Sodium hydride, potassium carbonate, sodium hydroxide.
Chemistry:
Catalysis: The benzimidazole core can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: The compound’s structural features make it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine:
Pharmaceuticals: The compound’s potential as a drug candidate is significant, particularly for targeting specific receptors or enzymes in the body.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Agrochemicals: Potential use as a precursor or active ingredient in the development of new agrochemicals.
Dyes and Pigments: The compound’s structural properties may be exploited in the synthesis of novel dyes and pigments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Zwischenprodukt für heterocyclische Verbindungen
Der im Azilsartan-Unreinheit M vorhandene Imidazolring ist ein entscheidender Bestandteil vieler biologisch aktiver Moleküle. Diese Verbindung kann als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen dienen, die in einer Vielzahl von Pharmazeutika weit verbreitet sind {svg_1}.
Chemieunterricht: Lehre von nucleophilen Acylsubstitutionsreaktionen
Die Carbonsäuregruppe in Azilsartan-Unreinheit M kann nucleophile Acylsubstitutionsreaktionen eingehen. Dies macht sie zu einer geeigneten Verbindung für pädagogische Zwecke, um diese Reaktionen Chemie-Studenten zu demonstrieren {svg_2}.
Wirkmechanismus
Target of Action
The primary target of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known as Azilsartan Impurity M, is the angiotensin II receptor type 1 (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance .
Mode of Action
Azilsartan Impurity M acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blocking action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The action of Azilsartan Impurity M on the AT1 receptor affects the renin-angiotensin system . By blocking the action of angiotensin II, it inhibits the vasoconstrictor effects of this hormone, leading to vasodilation . It also blocks the aldosterone-secreting effects of angiotensin II, affecting the aldosterone-mineralocorticoid receptor pathway and leading to increased water excretion .
Pharmacokinetics
The bioavailability of Azilsartan Impurity M is about 60% . It reaches peak plasma concentrations within 1.5–3 hours after oral dosing . The elimination half-life is approximately 11 hours . Azilsartan Impurity M is eliminated both through renal clearance and hepatic metabolism . It has a tighter and longer-lasting binding to the AT1 receptor than other angiotensin II receptor blockers .
Result of Action
The molecular and cellular effects of Azilsartan Impurity M’s action include vasodilation and increased water excretion . These effects lead to a reduction in blood pressure . Clinical studies have revealed that Azilsartan Impurity M reduces blood pressure significantly better than other angiotensin II receptor blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Material: 4-bromobenzonitrile.
Reaction: Suzuki coupling with phenylboronic acid.
Catalyst: Palladium(0) complex.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), and elevated temperature.
Vergleich Mit ähnlichen Verbindungen
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and binding properties.
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-methoxy-1H-benzo[d]imidazole-7-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological activity.
Uniqueness: The presence of the ethoxy group in 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid can influence its chemical and biological properties, making it distinct from its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, potentially leading to improved efficacy in its applications.
This detailed overview provides a comprehensive understanding of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVVLKQIVDIEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
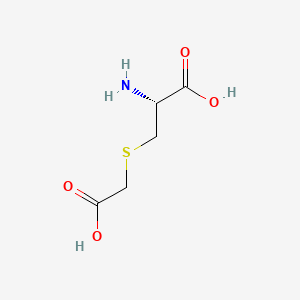
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
